6-(aminomethyl)-N-methyl-N-(propan-2-yl)pyridin-3-amine
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Overview
Description
6-(aminomethyl)-N-methyl-N-(propan-2-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with an aminomethyl group, a methyl group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-N-methyl-N-(propan-2-yl)pyridin-3-amine typically involves the functionalization of a pyridine ring. One common method is the nucleophilic substitution reaction where a pyridine derivative is reacted with an appropriate amine under controlled conditions. For instance, the reaction of 3-chloromethylpyridine with N-methyl-N-(propan-2-yl)amine in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-N-methyl-N-(propan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
6-(aminomethyl)-N-methyl-N-(propan-2-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-N-methyl-N-(propan-2-yl)pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds also feature a pyridine ring and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a fused pyridine-imidazole ring system and are used in medicinal chemistry.
Uniqueness
6-(aminomethyl)-N-methyl-N-(propan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an aminomethyl group and an isopropyl group on the pyridine ring allows for unique interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
6-(aminomethyl)-N-methyl-N-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C10H17N3/c1-8(2)13(3)10-5-4-9(6-11)12-7-10/h4-5,7-8H,6,11H2,1-3H3 |
InChI Key |
CIPAFARFNOZIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=CN=C(C=C1)CN |
Origin of Product |
United States |
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